Evidence Item 1: c-Met Kinase Inhibition—4-Azaindole Scaffold vs. 7-Azaindole Scaffold SAR Comparison
The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold confers c-Met kinase inhibitory activity that is regioisomer-dependent. In a biochemical c-Met assay, the unsubstituted 4-azaindole parent compound demonstrated an IC₅₀ of 3.5 µM (3,500 nM) [1]. Structure-activity relationship (SAR) elaboration at the 6-position of this 4-azaindole core yielded optimized inhibitors, while the isomeric 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) displayed a distinct activity range: the unsubstituted 7-azaindole sulfonamide derivative (Compound 27: R₁ = Phenyl, R₂ = H) showed an IC₅₀ of 1,175 nM, whereas the analogous 4-azaindole sulfonamide (Compound 15: R = Phenyl) gave an IC₅₀ of 3,500 nM [1]. Further optimization on the 4-azaindole core delivered Compound 22 (R = 2-Nitrophenyl) with an IC₅₀ of 20 nM, representing a 175-fold improvement over the parent scaffold, whereas the corresponding 7-azaindole Compound 29 (R₁ = 2-Nitrophenyl, R₂ = H) achieved an IC₅₀ of 75 nM—a 3.75-fold lower potency than its 4-azaindole counterpart [1]. The X-ray co-crystal structure of 4-azaindole inhibitor bound to c-Met (PDB: 2WD1) confirmed a bidentate hinge-binding mode uniquely accessible from the 4-azaindole geometry that is sterically disfavored in the 7-azaindole regioisomer [2].
| Evidence Dimension | c-Met kinase inhibitory potency (IC₅₀, biochemical assay) |
|---|---|
| Target Compound Data | 4-Azaindole parent: IC₅₀ = 3,500 nM; Optimized 4-azaindole Compound 22 (2-nitrophenyl): IC₅₀ = 20 nM |
| Comparator Or Baseline | 7-Azaindole Compound 27 (phenyl): IC₅₀ = 1,175 nM; 7-Azaindole Compound 29 (2-nitrophenyl): IC₅₀ = 75 nM |
| Quantified Difference | 4-Azaindole Compound 22 is 3.75-fold more potent than 7-azaindole Compound 29 (20 vs. 75 nM); overall SAR optimization range: 4-azaindole achieved 20 nM, 7-azaindole achieved 75 nM (best-in-series for each scaffold) |
| Conditions | Biochemical c-Met kinase inhibition assay; compounds evaluated at UCB Celltech; data from Porter et al., Bioorg. Med. Chem. Lett. 2009 |
Why This Matters
Procurement of the 4-azaindole-6-carboxylic acid scaffold enables access to a c-Met inhibitor chemical space with demonstrated 3.75-fold superior potency ceiling compared to the 7-azaindole scaffold, critical for lead optimization programs targeting the c-Met/HGF axis in oncology.
- [1] Porter, J.; Lumb, S.; Franklin, R.J.; Gascon-Simorte, J.M.; Calmiano, M.; Le Riche, K.; Lallemand, B.; Keyaerts, J.; Edwards, H.; Maloney, A.; et al. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. Bioorg. Med. Chem. Lett. 2009, 19, 2780-2784. Table 1 (4-azaindole SAR): Compound 15 IC₅₀ = 3,500 nM; Compound 22 IC₅₀ = 20 nM. Table 2 (7-azaindole SAR): Compound 27 IC₅₀ = 1,175 nM; Compound 29 IC₅₀ = 75 nM. View Source
- [2] RCSB PDB. 2WD1: Human c-Met Kinase in complex with 4-azaindole inhibitor. X-ray co-crystal structure confirming bidentate hinge-binding mode. View Source
